
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential biological activities . It is a part of the thiazole family, which is known for its diverse biological activities . Thiazoles have been used to create compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” and similar compounds often involves a fusion technique to create effective multi-target-directed ligands (MTDLs) . This process involves synthesizing a series of compounds with substituted benzothiazoles .Molecular Structure Analysis
The molecular structure of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” has a molecular weight of 374.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 374.07251349 g/mol . Its topological polar surface area is 100 Ų . It has a heavy atom count of 27 .Applications De Recherche Scientifique
Antioxidant Properties
Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. By scavenging these radicals, thiazoles may contribute to overall health and disease prevention .
Analgesic and Anti-Inflammatory Effects
Research suggests that thiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them potential candidates for pain management and inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles have demonstrated antimicrobial and antifungal effects. They inhibit the growth of bacteria and fungi, making them valuable in the development of novel drugs for infectious diseases. Our compound could be explored further in this context .
Antiviral Potential
While more research is needed, thiazoles have shown promise as antiviral agents. Their mechanism of action may involve interfering with viral replication or entry into host cells. Investigating their efficacy against specific viruses could yield valuable insights .
Diuretic Properties
Certain thiazole derivatives exhibit diuretic effects, promoting urine production and aiding in fluid balance. These compounds may find applications in managing conditions such as edema and hypertension .
Neuroprotective Activity
Thiazoles have been explored for their neuroprotective potential. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Investigating their impact on neurodegenerative diseases could lead to therapeutic breakthroughs .
Orientations Futures
The future directions for the study of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For example, more research could be done to understand their mechanisms of action, especially in relation to their potential antitumor or cytotoxic effects . Additionally, more studies could be conducted to explore their synthesis and chemical reactions .
Propriétés
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-18(15-10-5-2-6-11-15)19-17(14-8-3-1-4-9-14)22-21(27-19)23-20(25)16-12-7-13-26-16/h1-13H,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNLKQUUGRBCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)
![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)
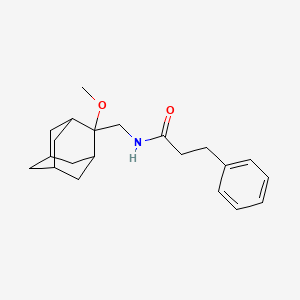
![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)
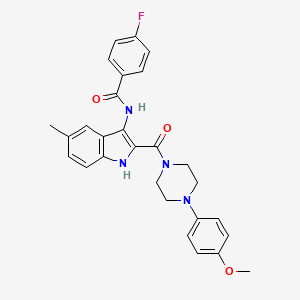
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
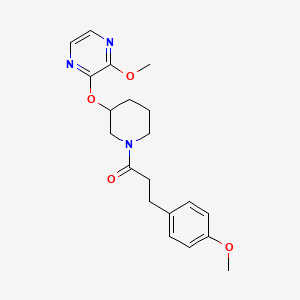
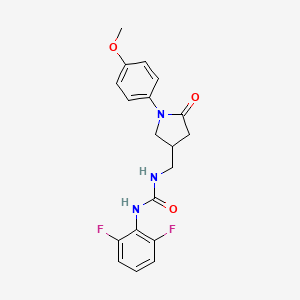
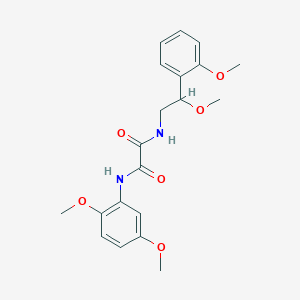
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
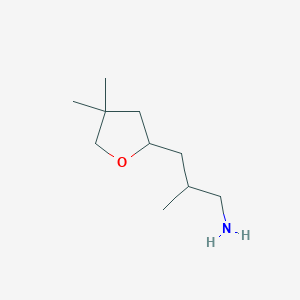
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)